molecular formula C13H10N6O B2746752 N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)isonicotinamide CAS No. 1448043-65-9

N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)isonicotinamide

Cat. No.: B2746752
CAS No.: 1448043-65-9
M. Wt: 266.264
InChI Key: UWVOHPJKZAFQLQ-UHFFFAOYSA-N
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Description

“N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)isonicotinamide” is a complex organic compound that contains an imidazole ring, a pyrimidine ring, and an isonicotinamide group . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new series of 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine linked sulfonamide derivatives was designed and synthesized according to the structure of well-established V600EBRAF inhibitors . The terminal sulfonamide moiety was linked to the pyrimidine ring via either ethylamine or propylamine bridge .

Scientific Research Applications

Synthesis and Biological Activity

N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)isonicotinamide and related compounds have been synthesized and evaluated for various biological activities, indicating their potential in medicinal chemistry and drug development. The compounds synthesized through various chemical reactions have shown promising results in inhibiting tumor growth, demonstrating antimicrobial properties, and serving as key intermediates in the synthesis of more complex molecules.

One study describes the synthesis of pyrimidine-linked pyrazole heterocyclics, which were evaluated for their insecticidal and antibacterial potential. This demonstrates the compound's utility in developing treatments against Pseudococcidae insects and selected microorganisms, showcasing its broad range of applications in pest control and antimicrobial therapy (Deohate & Palaspagar, 2020).

Drug Development and Chemical Synthesis

The versatility of this compound is further highlighted by its role in drug development and chemical synthesis. For example, a review on the synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines provides a comprehensive summary of various synthetic methodologies and their applications in medicinal chemistry, illustrating the compound's significance in the development of new chemosynthetic strategies and drugs (Goel, Luxami, & Paul, 2015).

Antimicrobial and Antineoplastic Activities

Research into the antimicrobial and antineoplastic activities of related compounds, such as imidazo[1,2-a]pyrimidines, has shown significant promise. These studies have led to the discovery of compounds with potent antimicrobial properties against a variety of microorganisms, including Staphylococcus aureus, Echerichia coli, and Candida Albicans, as well as anti-tubercular activity against Mycobacterium tuberculosis (Patel, Paliwal, & Bhandari, 2017). Additionally, some compounds have shown variable degrees of antineoplastic activity, indicating their potential in cancer treatment (Abdel-Hafez, 2007).

Properties

IUPAC Name

N-(6-imidazol-1-ylpyrimidin-4-yl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N6O/c20-13(10-1-3-14-4-2-10)18-11-7-12(17-8-16-11)19-6-5-15-9-19/h1-9H,(H,16,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWVOHPJKZAFQLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(=O)NC2=CC(=NC=N2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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